molecular formula C9H8N2O6 B1581897 Ethyl 3,5-dinitrobenzoate CAS No. 618-71-3

Ethyl 3,5-dinitrobenzoate

Cat. No.: B1581897
CAS No.: 618-71-3
M. Wt: 240.17 g/mol
InChI Key: IBQREHJPMPCXQA-UHFFFAOYSA-N
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Description

Ethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6. It is an ester derived from 3,5-dinitrobenzoic acid and ethanol. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-dinitrobenzoate can be synthesized through the esterification of 3,5-dinitrobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and controlled temperature conditions to optimize yield and purity. The product is then purified through recrystallization .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

Scientific Research Applications

Ethyl 3,5-dinitrobenzoate is utilized in several scientific research fields:

Comparison with Similar Compounds

  • Methyl 3,5-dinitrobenzoate
  • Propyl 3,5-dinitrobenzoate
  • 3,5-Dinitrobenzoic acid

Comparison: this compound is unique due to its specific ester group, which influences its solubility and reactivity. Compared to methyl and propyl derivatives, the ethyl ester has a balance of hydrophobicity and hydrophilicity, making it suitable for various applications. The presence of two nitro groups enhances its reactivity in reduction and substitution reactions .

Properties

IUPAC Name

ethyl 3,5-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQREHJPMPCXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210801
Record name Ethyl 3,5-dinitrobenzoate
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Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-71-3
Record name Benzoic acid, 3,5-dinitro-, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl 3,5-dinitrobenzoate
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Record name Ethyl 3,5-dinitrobenzoate
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Record name Ethyl 3,5-dinitrobenzoate
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Record name Ethyl 3,5-dinitrobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Ethyl 3,5-dinitrobenzoate?

A1: this compound (C₉H₈N₂O₆) is a derivative of 3,5-dinitrobenzoic acid. Its crystal structure is monoclinic with the following parameters: a= 13.856 Å, b= 4.770 Å, c= 18.354 Å, β= 119.59°, Z= 4, space group P21/c []. The carboxy and the two nitro-groups are rotated out of the aromatic ring plane by 2°, and by 2° and 11° respectively [].

Q2: What is known about the antifungal activity of this compound?

A2: Research suggests that this compound exhibits antifungal activity, particularly against Candida species. It demonstrates fungicidal activity against Candida albicans, Candida krusei, and Candida tropicalis []. The mechanism of action is believed to involve the fungal cell membrane, potentially interfering with ergosterol synthesis [].

Q3: How does the structure of this compound relate to its antifungal activity?

A3: Studies indicate that the presence of nitro groups in the aromatic ring contributes to the antifungal activity of this compound []. Additionally, esters with short alkyl side chains, like this compound and Propyl 3,5-dinitrobenzoate, tend to exhibit better activity profiles compared to those with longer chains [].

Q4: Can this compound be used in polymer chemistry?

A4: Yes, this compound has been utilized in polymer synthesis. It has been copolymerized with ω-(N-carbazolyl)alkyl methacrylates to create copolymers with intramolecular charge transfer interactions []. These copolymers exhibit unique properties, including composition-dependent electronic absorption, solubility, and density [].

Q5: How does this compound contribute to charge transfer interactions in polymers?

A5: In copolymers containing this compound, the molecule acts as an electron acceptor due to the presence of nitro groups [, ]. This allows for charge transfer interactions with electron-donating moieties within the polymer structure, leading to the formation of intramolecular charge transfer complexes [, ].

Q6: What is the significance of the β-silicon effect in the solvolysis of compounds related to this compound?

A6: Research has investigated the solvolysis rates of 1-aryl-2-(aryldimethylsilyl)ethyl 3,5-dinitrobenzoates, which are structurally related to this compound [, ]. The presence of the β-silicon group significantly influences the reaction rates, suggesting neighboring silyl-participation in the transition state [, ]. This understanding is crucial for designing and optimizing reactions involving similar compounds.

Q7: Are there analytical methods for detecting and quantifying this compound?

A7: While specific details on analytical methods for this compound weren't provided in the abstracts, its precursor, 3,5-diaminobenzoic acid (DABA), is known to be quantifiable via fluorometric methods after reacting with deoxyribose in a specific chemical reaction []. This suggests potential avenues for adapting similar analytical techniques for this compound.

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